molecular formula C13H16N2O2S B15086331 Propan-2-yl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Propan-2-yl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B15086331
M. Wt: 264.35 g/mol
InChI Key: OWJCWSBSDUZJNF-UHFFFAOYSA-N
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Description

ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE is a heterocyclic compound with the molecular formula C13H16N2O2S. This compound is known for its unique structure, which combines a thieno and pyridine ring system. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction is carried out in a high boiling point solvent like pyridine or ethanol. The resulting product undergoes cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Diazotization: Reaction with sodium nitrite in water to form diazonium salts.

    Cyclization: Formation of heterocyclic compounds through intramolecular reactions.

    Substitution: Reactions with electrophiles and nucleophiles at the amino and ester groups.

Common Reagents and Conditions

    Diazotization: Sodium nitrite in aqueous solution.

    Cyclization: Strong bases like potassium hydroxide or sodium ethoxide in ethanol.

    Substitution: Electrophiles such as phenyl isothiocyanate and nucleophiles like thiourea.

Major Products Formed

Scientific Research Applications

ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE
  • METHYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE
  • 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBONITRILE

Uniqueness

ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE stands out due to its isopropyl ester group, which may influence its solubility, reactivity, and biological activity compared to its ethyl and methyl counterparts .

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

propan-2-yl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C13H16N2O2S/c1-6(2)17-13(16)11-10(14)9-7(3)5-8(4)15-12(9)18-11/h5-6H,14H2,1-4H3

InChI Key

OWJCWSBSDUZJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)OC(C)C)N)C

Origin of Product

United States

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